CID 170920137
Description
To comply with journal standards (), the introduction should:
- Define the compound using IUPAC nomenclature.
- Describe its molecular formula, structural features, and key physicochemical properties (e.g., solubility, logP, molecular weight).
- State its biological or industrial applications (if known).
- Reference spectral data (NMR, IR, HRMS) to confirm structural assignments .
Properties
CAS No. |
51395-97-2 |
|---|---|
Molecular Formula |
C49H86N15O15S4Se |
Molecular Weight |
1332.5 g/mol |
InChI |
InChI=1S/C49H86N15O15S4Se/c1-8-23(3)36(46(76)59-30(19-34(51)65)42(72)58-29(48(78)79)12-13-35(66)67)63-41(71)28(15-18-83-7)57-40(70)27(11-10-16-54-49(52)53)56-38(68)25(5)55-43(73)31(20-80)61-47(77)37(24(4)9-2)64-44(74)32(21-81)60-45(75)33(22-84)62-39(69)26(50)14-17-82-6/h23-33,36-37,80-81H,8-22,50H2,1-7H3,(H2,51,65)(H,55,73)(H,56,68)(H,57,70)(H,58,72)(H,59,76)(H,60,75)(H,61,77)(H,62,69)(H,63,71)(H,64,74)(H,66,67)(H,78,79)(H4,52,53,54)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
WKDNMZGOOWUCKO-PMIRLTTJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](C[Se])NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(C[Se])NC(=O)C(CCSC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Using the criteria in , and 16, comparisons should focus on:
Table 1: Structural and Functional Similarity Analysis
Key Findings
Structural Similarities :
- Compare core scaffolds (e.g., steroid backbones in or oscillatoxin derivatives in ).

- Highlight conserved functional groups (e.g., sulfonic acid moieties in ’s DHEAS vs. TC).
Functional Differences :
- Solubility and Bioavailability : Variations in logP or polar surface area (TPSA) may explain differences in membrane permeability ().
- Target Specificity : For example, betulin-derived inhibitors (CID 72326) show substrate-specific inhibition of bile acid transporters, unlike irbesartan (CID 3749) .
Synthetic Accessibility :
- Contrast reaction pathways (e.g., ’s trifluoromethyl ketone synthesis vs. ’s indole derivatives).
Q & A
Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

